N-((2S,3R,4R,5S,6R)-2-((5-溴-1H-吲哚-3-基)氧基)-4,5-二羟基-6-(羟甲基)四氢-2H-吡喃-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

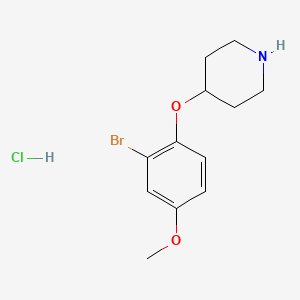

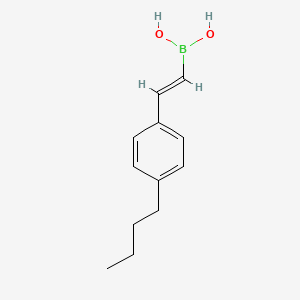

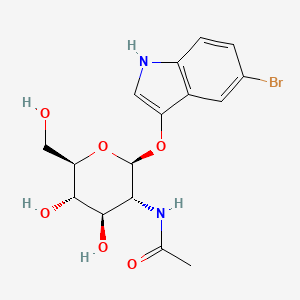

5-Bromo-3-indolyl N-acetyl-beta-D-glucosaminide, also known as 5-bromo-3-indolyl 2-acetamido-2-deoxy-beta-D-glucopyranoside or N-acetyl-(5-bromo-3-indolyl)-beta-D-glucosaminide, is a chemical compound with the molecular formula C16H19BrN2O6 . It is a histochemical substrate for N-Acetylglucosaminidase, which releases an insoluble blue chromophore after enzymatic action .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide consists of 16 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 415.2 .Chemical Reactions Analysis

5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is a substrate for N-Acetylglucosaminidase. When acted upon by the enzyme, it releases an insoluble blue chromophore .Physical and Chemical Properties Analysis

The molecular weight of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is 415.2 . The compound has a molecular formula of C16H19BrN2O6 .科学研究应用

酶测定中的显色底物

5-溴-3-吲哚基 N-乙酰基-β-D-葡萄糖胺: 用作酶测定中的显色底物。 它特别适用于检测切割糖苷键的特定酶的存在和活性 。在酶作用下,它释放出一种有色产物,可以进行定量,从而提供酶活性的视觉指示。

组织化学染色

在组织化学中,该化合物用作显微镜下识别细胞成分的重要染色剂。 它与组织中存在的特定酶反应,导致颜色变化,突出显示感兴趣的结构 .

细菌学

该化合物用于细菌学中检测细菌菌落中的酶活性。 菌落周围出现有色晕表明酶活性呈阳性,这有助于识别和区分细菌种类 .

糖胺聚糖研究

研究人员使用5-溴-3-吲哚基 N-乙酰基-β-D-葡萄糖胺来研究糖胺聚糖 (GAG),它们是细胞外基质的重要组成部分。 该化合物与降解 GAG 的酶的相互作用提供了对各种生物过程和疾病的见解 .

分子生物学

在分子生物学中,该化合物用于克隆和基因表达研究。 它在 Lac 基因检测系统中充当报告基因,有助于监测免疫印迹和其他分子测定中感兴趣基因的表达 .

药物发现

该化合物作为酶底物的作用使其在药物发现中具有价值。 它可用于筛选特定酶的抑制剂或激活剂,有助于开发新的药物 .

环境监测

5-溴-3-吲哚基 N-乙酰基-β-D-葡萄糖胺: 可应用于环境监测以检测各种样品中的酶活性。 这有助于评估微生物健康和生态系统的潜在污染 .

食品工业

在食品工业中,该化合物用于测试微生物污染。 与污染物中存在的酶反应后的比色变化提供了一种快速简便的方法来确保食品安全 .

作用机制

Target of Action

The primary target of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is N-acetyl-β-D-glucosaminidase (NAG) . NAG is an enzyme that catalyzes the hydrolysis of N-acetyl-D-glucosamine, a component of many bioactive molecules and cellular structures.

Mode of Action

5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide acts as a substrate for NAG . When the compound is metabolized by NAG, it produces a blue precipitate . This color change can be used to measure the activity of NAG, providing a visual indicator of the enzyme’s presence and activity.

Biochemical Pathways

The metabolism of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide by NAG is part of the broader glycosaminoglycan degradation pathway . Glycosaminoglycans are complex carbohydrates that play key roles in various biological processes, including cell signaling and tissue repair. The degradation of these molecules is crucial for maintaining cellular homeostasis.

Pharmacokinetics

As a substrate for nag, it is likely that the compound is metabolized in cells expressing this enzyme .

Result of Action

The primary result of the action of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is the production of a blue precipitate upon metabolism by NAG . This can be used as a visual indicator of NAG activity, aiding in the study of this enzyme and the biochemical pathways it is involved in .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTYWCXJODLOKJ-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)